molecular formula C7H13NO B176407 1,2-Dimethylpiperidin-4-one CAS No. 13669-32-4

1,2-Dimethylpiperidin-4-one

Cat. No. B176407
CAS RN: 13669-32-4
M. Wt: 127.18 g/mol
InChI Key: YLRRFARMTNWZKA-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidin-4-one is a chemical compound with the CAS Number: 13669-32-4 . It has a molecular weight of 127.19 . The compound is in liquid form .


Synthesis Analysis

Piperidones, including 1,2-Dimethylpiperidin-4-one, are synthesized using a green solvent, glucose-urea deep eutectic solvent (DES), as a reaction medium . The synthesis of piperidin-4-one derivatives using this green solvent is considered a new environmentally safe synthetic method .


Molecular Structure Analysis

The InChI code for 1,2-Dimethylpiperidin-4-one is 1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Piperidones, including 1,2-Dimethylpiperidin-4-one, have been found to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The structure-activity relationship of the piperidones has been established .


Physical And Chemical Properties Analysis

1,2-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .

Safety And Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Piperidones, including 1,2-Dimethylpiperidin-4-one, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

properties

IUPAC Name

1,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRRFARMTNWZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497604
Record name 1,2-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpiperidin-4-one

CAS RN

13669-32-4
Record name 1,2-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of TiCl4 in CH2Cl2 (23 mL, 23 mmol, 1.0 equiv) was added to a flask under Ar and cooled to −15° C. with a MeOH/ice water bath. 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-butyric acid methyl ester (5 g, 23 mmol, 1.0 equiv) was added dropwise over a 25 min period as a solution in 75 mL of dry CH2Cl2 to give a dark red mixture that was difficult to stir with a magnetic stir bar. Stirring was continued an additional 1 h and then Et3N (5.1 g, 50.6 mmol, 2.2 equiv) was added dropwise over a 30 min period and then the reaction was stirred an additional 1.5 h at −15° C. The reaction mix was poured into 150 mL of brine and 150 mL of CH2Cl2 was added. After thorough mixing, the pH of the water was brought to 8-9 with Et3N. The mix was filtered and the gel-like solid was washed 3×100 mL CH2Cl2. The filtrate layers were separated and the aqueous layer was washed 3×50 mL CH2Cl2. All of the organic layers were combined and concentrated to a thick red oil. The residue was taken up in 150 mL of concentrated HCl and the solution was refluxed 4 h. The cooled reaction solution was evaporated to dryness and the residue was dissolved in 200 mL of saturated sodium bicarbonate solution. The product ketone was extracted with 2×100 mL of EtOAc. The organic layers were combined and dried over Na2SO4. The product was purified by flash chromatography on SiO2 using pure CH2Cl2 to 4% MeOH in CH2Cl2 as eluent. The product was isolated as an orange oil (1.23 g, 42%); MS, m/z 128=M+1.
[Compound]
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solution
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5.1 g
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Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that the stereochemistry of complex metal hydride reduction differs for various γ-azacyclohexanones. Can you elaborate on the specific case of 1,2-dimethylpiperidin-4-one and why it behaves differently from 1-azaadamantan-4-one?

A1: In the case of 1,2-dimethylpiperidin-4-one, the nitrogen lone pair electrons (nN orbital) are oriented axially. [] This axial orientation allows for preferential hydride attack from the same side as the nitrogen lone pair, leading to a specific stereoisomer of the alcohol product. Conversely, 1-azaadamantan-4-one has an equatorially oriented nN orbital, resulting in hydride attack predominantly from the opposite side. This difference in stereochemical outcome highlights how the spatial arrangement of the nitrogen lone pair electrons within the γ-azacyclohexanone structure influences the direction of hydride attack during complex metal hydride reduction.

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